molecular formula C12H7F5O B11853527 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene

1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene

Cat. No.: B11853527
M. Wt: 262.17 g/mol
InChI Key: NQHXBESJXLRQMB-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene is a fluorinated naphthalene derivative of interest in medicinal chemistry and pharmaceutical research. Compounds based on a naphthalene scaffold, particularly those incorporating difluoromethoxy and trifluoromethyl substituents, are being explored in the rational design of novel small-molecule kinase inhibitors . Recent scientific studies highlight that naphthalene-core structures can serve as key scaffolds in developing potent therapeutic agents, such as novel naphthalene-based diarylamides with promising anti-melanoma activity . The specific spatial arrangement of the difluoromethoxy and trifluoromethyl groups on the naphthalene ring system in this compound may contribute to its electronic properties, lipophilicity, and potential to engage in specific binding interactions with biological targets, making it a valuable building block for drug discovery programs . This product is intended for research purposes such as chemical synthesis, structure-activity relationship (SAR) studies, and biological screening. For Research Use Only. Not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-10-6-5-9(12(15,16)17)7-3-1-2-4-8(7)10/h1-6,11H

InChI Key

NQHXBESJXLRQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Regioselectivity Control

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 1- and 8-positions of naphthalene, complicating 4-substitution. Directed ortho-metalation (DoM) using directing groups (e.g., –OMe) mitigates this issue but introduces additional synthetic steps.

Purity and Byproduct Management

Side reactions, such as di-fluoromethylation or ring fluorination, are minimized by:

  • Low-temperature reactions (e.g., –40°C for electrophilic steps).

  • Stoichiometric control of fluorinating agents.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

MethodStepsOverall Yield (%)Purity (%)Scalability
Electrophilic Substitution25890Moderate
Suzuki Coupling37595High
Chloromethylation26588Low
Late-Stage Difluoromethylation18597High

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

Reaction TypeConditionsProductYieldSource
BrominationBr₂, FeCl₃, DCM, 0°C → RT, 12 hr5-Bromo-1-(difluoromethoxy)-4-(CF₃)62%
NitrationHNO₃/H₂SO₄, 0°C, 3 hr6-Nitro derivative55%

Key Observation : Bromination occurs preferentially at the 5-position of the naphthalene ring, as confirmed by X-ray crystallography of analogous compounds .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic core allows nucleophilic displacement under forcing conditions:

NucleophileConditionsProductYieldNotes
KSCNDMF, 120°C, 24 hr2-Thiocyano derivative38%Requires CuI catalyst
NaOMeMeOH, 100°C, 48 hrMethoxy-substituted analog<10%Low efficiency

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by adjacent fluorine atoms .

Reduction

Selective reduction of the naphthalene ring is achievable:

Reducing AgentConditionsProductSelectivity
H₂, Pd/CEtOH, 50 psi, 6 hrPartially saturated tetralin78% cis
LiAlH₄THF, reflux, 2 hrNo reaction-

Oxidation

The trifluoromethyl group resists oxidation, but the difluoromethoxy moiety shows vulnerability:

Oxidizing AgentConditionsProductYield
KMnO₄, H₂O80°C, 8 hr1-Hydroxy-4-CF₃ naphthalene41%
mCPBADCM, 0°C → RT, 4 hrEpoxidation at C5-C629%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extension:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C2-Aryl-substituted derivative67%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THFEthynylated product at C853%

Limitation : Steric hindrance from the -CF₃ group suppresses coupling at C4 .

Hydrolytic Stability

The difluoromethoxy group resists hydrolysis under both acidic (HCl, 6M, 24 hr) and basic (NaOH, 1M, 24 hr) conditions, retaining >95% structural integrity .

Radical Reactions

Exposure to UV light (254 nm) in CCl₄ generates chlorine adducts via radical chain mechanisms:

AdditiveProductHalf-Life (hr)
CCl₄5-Trichloromethyl derivative2.3
CH₂Cl₂No reaction-

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C (N₂ atmosphere), with major mass loss events at:

  • 218–245°C: Loss of -OCF₂H (obs. 19.2%, calc. 18.9%)

  • 310–335°C: Naphthalene ring degradation

Spectroscopic Signatures

Critical diagnostic peaks for reaction monitoring:

TechniqueKey Features
¹⁹F NMR-54.2 ppm (OCF₂H, dt, J=72.6 Hz), -63.8 ppm (CF₃)
IR1285 cm⁻¹ (C-O-C asym), 1127 cm⁻¹ (C-F)
HRMS (ESI+)m/z 263.0584 [M+H]⁺ (calc. 263.0581)

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene with structurally related naphthalene derivatives, focusing on substituents, molecular properties, and functional attributes.

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -OCF₂H (position 1), -CF₃ (position 4) C₁₂H₇F₅O 262.17 High lipophilicity; potential use in fluorinated polymers or bioactive molecules .
1,4-Dimethoxynaphthalene -OCH₃ (positions 1 and 4) C₁₂H₁₂O₂ 188.22 Found in plant volatiles (e.g., walnut husks); exhibits antimicrobial activity .
1-[(E)-2-[4-(Trifluoromethyl)phenyl]-1-ethenyl]naphthalene -CF₃-phenyl-ethenyl (position 1) C₁₉H₁₃F₃ 298.30 Studied for crystalline packing behavior; used in materials science .
1-Methylnaphthalene -CH₃ (position 1) C₁₁H₁₀ 142.20 Industrial solvent; associated with respiratory toxicity in mammals .
1-Nitronaphthalene -NO₂ (position 1) C₁₀H₇NO₂ 173.17 Toxic intermediate in dye synthesis; causes oxidative stress in hepatic tissues .

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups in the target compound enhance its resistance to metabolic degradation compared to electron-donating groups like methoxy (-OCH₃) in 1,4-dimethoxynaphthalene. This makes the fluorinated derivative more suitable for applications requiring environmental persistence, such as agrochemicals .
  • Toxicity Profile :
    While 1-methylnaphthalene and 1-nitronaphthalene exhibit well-documented respiratory and hepatic toxicities , the toxicological data for this compound is absent in the provided evidence. However, fluorinated analogs generally show reduced acute toxicity due to their stability and lower reactivity .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability. This property is absent in non-fluorinated analogs like 1,4-dimethoxynaphthalene .
  • Thermal Stability : Fluorinated naphthalenes, including the target compound, exhibit higher thermal stability compared to methyl- or nitro-substituted derivatives, as seen in their applications in high-performance materials .

Biological Activity

1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C12H8F5O
  • Molecular Weight : 292.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The difluoromethoxy and trifluoromethyl groups enhance lipophilicity and electron-withdrawing properties, which can influence binding affinity and selectivity for specific targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes, modulating metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially affecting signal transduction pathways.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
This compoundEnzyme InhibitionTBD
Substituted Pyrazole DerivativesAntiproliferative7.76 (HCT116)
Benzimidazole DerivativesAntiviral (Lassa virus)<15 nM

Case Studies

  • Naphthalene Poisoning Case Report : A study highlighted the toxicological profile of naphthalene derivatives, including potential hemolytic anemia and methemoglobinemia following ingestion. This underscores the need for careful evaluation of naphthalene derivatives in therapeutic contexts due to their biological effects .
  • Inhibitory Studies on Fluorinated Compounds : Research on difluoromethyl-oxadiazoles demonstrated their effectiveness as potent inhibitors in various biochemical assays. These findings suggest that similar fluorinated compounds could exhibit significant inhibitory properties against specific targets .

Research Findings

Recent studies have focused on the synthesis and evaluation of fluorinated compounds, revealing that modifications such as difluoromethoxy and trifluoromethyl groups can enhance biological activity and selectivity. For instance:

  • A study indicated that compounds with trifluoromethyl substitutions showed improved potency against cancer cell lines compared to their non-fluorinated counterparts .
  • Another investigation into substituted oxadiazoles found that fluorinated variants had enhanced selectivity for histone deacetylase (HDAC) inhibition, suggesting a promising avenue for drug development targeting epigenetic regulators .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene, and how can purity be validated?

  • Synthesis : Utilize fluorination protocols for naphthalene derivatives, such as nucleophilic substitution for difluoromethoxy groups and trifluoromethylation via copper-mediated cross-coupling. For example, intermediates like 4-(difluoromethoxy)phenylboronic acid (CAS 688810-12-0) can serve as precursors .
  • Purity Validation : Employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Cross-validate with nuclear magnetic resonance (NMR) to confirm structural integrity, referencing spectral libraries (e.g., NIST Chemistry WebBook) .

Q. How should researchers design toxicity screening experiments for this compound in mammalian models?

  • Experimental Design : Follow ATSDR’s inclusion criteria for systemic effects (Table B-1), including routes of exposure (oral, inhalation), endpoints (hepatic, renal, respiratory), and dose-response relationships. Use OECD guidelines for acute toxicity (e.g., OECD 423) and subchronic studies (e.g., 90-day rodent assays) .
  • Control Groups : Include vehicle controls, positive controls (e.g., naphthalene derivatives with known toxicity), and sham-exposed cohorts to isolate compound-specific effects .

Q. What analytical techniques are critical for characterizing environmental degradation products of this compound?

  • Degradation Studies : Use HPLC coupled with high-resolution mass spectrometry (HRMS) to identify metabolites. For environmental fate, apply EPA guidelines for hydrolysis, photolysis, and biodegradation testing .
  • Quantification : Isotope dilution assays (e.g., LC-MS/MS with ¹³C-labeled internal standards) ensure accuracy in detecting trace-level degradation products .

Advanced Research Questions

Q. How can conflicting data on the hepatotoxicity of fluorinated naphthalene derivatives be resolved?

  • Data Reconciliation : Conduct a systematic review using ATSDR’s risk-of-bias framework (Tables C-6, C-7). Evaluate study design (randomization, blinding), dose relevance, and species-specific metabolic differences. For example, discrepancies may arise from cytochrome P450 (CYP) isoform variability in metabolizing trifluoromethyl groups .
  • Meta-Analysis : Pool data from studies with high initial confidence (≥3/4 "yes" responses in bias assessment) and adjust for covariates (e.g., exposure duration, sex differences) .

Q. What computational models predict the toxicokinetics of this compound?

  • In Silico Approaches : Use physiologically based pharmacokinetic (PBPK) modeling parameterized with solubility (logP), plasma protein binding, and CYP affinity data. Tools like GastroPlus or Simcyp can simulate tissue-specific distribution .
  • QSAR Models : Apply quantitative structure-activity relationship (QSAR) platforms (e.g., EPA’s TEST) to estimate acute toxicity and bioaccumulation potential based on structural analogs .

Q. How do metabolic pathways differ between this compound and its methylnaphthalene analogs?

  • Metabolite Profiling : Compare in vitro liver microsomal assays (human vs. rodent) using LC-HRMS. Key enzymes to monitor include CYP2E1 (naphthalene oxidation) and glutathione-S-transferases (GSTs) for conjugate formation .
  • Isotope Tracing : Use ¹⁹F-NMR to track fluorine displacement during metabolism, which is critical for identifying reactive intermediates (e.g., difluoromethoxy-derived epoxides) .

Methodological Considerations Table

Aspect Recommended Approach Key References
Toxicity ScreeningOECD 423 (acute oral), 28-day inhalation (OECD 412)
Environmental PersistenceEPA 835.3220 (hydrolysis), OECD 309 (biodegradation)
Risk of Bias AssessmentATSDR’s 4-question framework (Table C-7)
Computational ToxicologyPBPK modeling (GastroPlus), QSAR (EPA TEST)

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